WQYNRRNVHLHEAJ-UHFFFAOYSA-N
Description
However, based on analogous compounds (e.g., those with trifluoromethylpyridine or benzamide backbones), it likely shares structural and functional similarities with small-molecule organic compounds used in pharmaceuticals or agrochemicals. Such compounds often exhibit specific physicochemical properties, such as moderate LogP values (1–3), topological polar surface areas (TPSA) around 40–80 Ų, and molecular weights between 200–400 g/mol, which influence bioavailability and solubility .
Properties
Molecular Formula |
C18H18N6OS |
|---|---|
Molecular Weight |
366.443 |
InChI |
InChI=1S/C18H18N6OS/c25-16-15-14(6-11-26-15)24-17(20-21-22-24)18(19-16)7-9-23(10-8-18)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,19,25) |
InChI Key |
WQYNRRNVHLHEAJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C3=NN=NN3C4=C(C(=O)N2)SC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical properties of WQYNRRNVHLHEAJ-UHFFFAOYSA-N with structurally related compounds from the evidence, focusing on molecular features, solubility, and pharmacological relevance:
Structural and Functional Insights:
- HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂): Features a trifluoromethylpyridine core with chlorine substitution, common in agrochemicals.
- CAS 102562-86-7 (C₈H₁₀N₂O): A benzamide derivative with high solubility (13,600 mg/mL) but poor GI absorption, typical of polar compounds with hydrogen-bond donors .
Similarity Analysis:
highlights similarity coefficients (0.87–1.00) between compounds, determined via structural fingerprints. For example:
- 5-(Trifluoromethyl)picolinamide (similarity: 0.92) shares a pyridine backbone but lacks chlorine substitution.
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